7-Epitaxol

Vue d'ensemble

Description

7-épi-Paclitaxel: est un métabolite actif du paclitaxel, un agent chimiothérapeutique bien connu utilisé dans le traitement de divers cancers. Il est formé à partir du paclitaxel par hydrolyse et a une formule moléculaire de C47H51NO14 . Ce composé est connu pour sa capacité à inhiber la polymérisation des microtubules, qui est cruciale pour la division cellulaire, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .

Applications De Recherche Scientifique

Anticancer Properties

1.1 Mechanism of Action

Research indicates that 7-Epitaxol exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Studies have demonstrated that it effectively induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) by suppressing key signaling pathways, including AKT and MAPK. In vivo studies have shown significant tumor growth inhibition in animal models treated with this compound compared to controls .

1.2 Cytotoxicity and Cell Cycle Regulation

This compound has been shown to significantly reduce cell viability in HNSCC cell lines (SCC-9 and SCC-47) in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound caused cell cycle arrest at the G2/M phase and increased the sub-G1 population, indicating apoptosis . The compound also modulates the expression of proteins involved in both intrinsic and extrinsic apoptotic pathways, such as caspases and Bcl-2 family proteins .

| Cell Line | Concentration (nM) | Viability Reduction (%) | Cell Cycle Arrest Phase |

|---|---|---|---|

| SCC-9 | 50 | 30 | G2/M |

| SCC-9 | 100 | 50 | G2/M |

| SCC-47 | 200 | 70 | Sub-G1 |

Enhanced Stability Compared to Paclitaxel

This compound is noted for its superior stability when compared to paclitaxel. In cell culture conditions, paclitaxel is gradually converted into this compound, which maintains similar biological activities but offers improved pharmacokinetic properties . This conversion is crucial as it suggests that this compound could be a more effective agent in clinical settings where paclitaxel is traditionally used.

Potential for Combination Therapies

The ability of mesenchymal stem cells (MSCs) to deliver this compound alongside paclitaxel presents an innovative approach to targeted therapy. This dual delivery system can enhance the therapeutic efficacy while minimizing systemic toxicity, making it a promising strategy for treating resistant cancer types .

Future Directions and Clinical Implications

While current findings highlight the potent anticancer effects of this compound, further research is necessary to explore its full therapeutic potential. Future studies should focus on:

- In Vivo Efficacy: Comprehensive animal studies to evaluate long-term efficacy and safety profiles.

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials: Initiation of clinical trials to assess its effectiveness in human subjects, especially those resistant to conventional therapies.

Mécanisme D'action

Target of Action

7-Epitaxol, also known as 7-epi-Taxol, is an active metabolite of taxol . The primary targets of this compound are the proteins TP53, EGFR, and AKT1 . These proteins play crucial roles in cell cycle regulation, growth factor signaling, and cell survival, respectively .

Mode of Action

this compound interacts with its targets to inhibit cell replication, promoting microtubule bundle formation and preventing microtubule depolymerization . This interaction results in cell cycle arrest and the induction of apoptosis .

Biochemical Pathways

this compound affects several biochemical pathways. It induces apoptosis and autophagy through the ERK1/2 signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the ERK pathway, this compound disrupts these processes, leading to cell death .

Pharmacokinetics

It is known that the parent compound, taxol, is administered intravenously and has a bioavailability of 65% when taken orally . It is also known that Taxol is metabolized in the liver

Result of Action

The action of this compound results in potent suppression of cell viability by inducing cell cycle arrest . It also induces cell death, mitochondrial membrane potential changes, and chromatin condensation in cancer cell lines . Furthermore, it regulates the proteins of extrinsic and intrinsic apoptotic pathways and increases the activation of caspases 3, 8, 9, and PARP in cancer cell lines .

Analyse Biochimique

Biochemical Properties

7-Epitaxol interacts with microtubules, a component of the cell’s cytoskeleton, to inhibit cell replication . It promotes the formation of microtubule bundles and prevents their depolymerization . This interaction with microtubules is similar to that of Taxol, the parent compound of this compound .

Cellular Effects

This compound has been shown to potently suppress cell viability in squamous cell carcinoma of the head and neck (HNSCC) by inducing cell cycle arrest . It induces cell death, mitochondrial membrane potential changes, and chromatin condensation in oral squamous cell carcinoma (OSCC) cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by regulating the proteins of extrinsic and intrinsic pathways at high concentrations . It also increases the activation of caspases 3, 8, 9, and PARP in OSCC cell lines . Furthermore, this compound induces apoptosis and autophagy marker proteins (cleaved-PARP and LC3-I/II) by reducing the phosphorylation of ERK1/2 .

Temporal Effects in Laboratory Settings

In cell culture medium, the concentration of this compound decreases over time . Despite this decrease, the overall biological activity of this compound does not significantly alter, indicating its stability .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 7-épi-Paclitaxel implique l'hydrolyse du paclitaxel. Ce processus peut être effectué en utilisant diverses méthodes, y compris l'utilisation d'enzymes spécifiques ou de réactifs chimiques qui facilitent la réaction d'hydrolyse . Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la formation sélective du 7-épi-Paclitaxel.

Méthodes de production industrielle: La production industrielle du 7-épi-Paclitaxel suit des principes similaires mais à plus grande échelle. Le processus implique l'extraction du paclitaxel à partir de sources naturelles, suivie de son hydrolyse dans des conditions optimisées pour maximiser le rendement et la pureté . Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont souvent utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions: Le 7-épi-Paclitaxel subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, altérant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant son interaction avec les cibles biologiques.

Réactifs et conditions courantes: Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les conditions de ces réactions sont soigneusement contrôlées pour garantir que les modifications souhaitées sont réalisées sans dégradation du composé.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui améliorent la solubilité ou l'affinité de liaison du composé .

Applications de la recherche scientifique

Chimie: En chimie, le 7-épi-Paclitaxel est utilisé comme étalon de référence pour les méthodes analytiques, y compris la HPLC et la spectrométrie de masse. Il sert de référence pour l'identification et la quantification du paclitaxel et de ses métabolites dans divers échantillons .

Biologie: En recherche biologique, le 7-épi-Paclitaxel est étudié pour ses effets sur la division cellulaire et l'apoptose. Il est utilisé pour étudier les mécanismes d'inhibition des microtubules et les réponses cellulaires qui en résultent .

Médecine: Médicalement, le 7-épi-Paclitaxel est étudié pour son potentiel en tant qu'agent anticancéreux. Sa capacité à inhiber la polymérisation des microtubules en fait un candidat pour les thérapies contre le cancer, en particulier dans les cas où une résistance au paclitaxel s'est développée .

Industrie: Dans l'industrie pharmaceutique, le 7-épi-Paclitaxel est utilisé dans le développement et les tests de nouvelles formulations de médicaments. Il est également utilisé dans les processus de contrôle de la qualité pour garantir la cohérence et l'efficacité des traitements à base de paclitaxel .

Mécanisme d'action

Le 7-épi-Paclitaxel exerce ses effets en inhibant la polymérisation des microtubules, un processus essentiel dans la division cellulaire. En se liant à la sous-unité β-tubuline des microtubules, il stabilise la structure du microtubule, empêchant son désassemblage . Cette stabilisation perturbe la dynamique normale des microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses en division rapide . Les cibles moléculaires impliquées comprennent diverses protéines associées au réseau des microtubules et à la régulation du cycle cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires :

Paclitaxel : Le composé parent dont est dérivé le 7-épi-Paclitaxel.

Cabazitaxel : Un nouveau taxane avec une efficacité accrue dans certains types de cancer résistants.

Unicité du 7-épi-Paclitaxel : Le 7-épi-Paclitaxel est unique en raison de sa formation spécifique par hydrolyse du paclitaxel et de son activité biologique distincte. Sa capacité à inhiber la polymérisation des microtubules avec une pharmacocinétique potentiellement différente en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

7-Epitaxol, a significant metabolite of paclitaxel, has garnered attention for its potential anticancer properties, particularly in the treatment of head and neck squamous cell carcinoma (HNSCC). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound exerts its biological effects primarily through the induction of apoptosis in cancer cells. Research indicates that it activates both intrinsic and extrinsic apoptotic pathways, leading to cell death. The following key mechanisms have been identified:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, significantly reducing the proliferation rate of cancer cells. This was demonstrated in studies where treated cells showed decreased colony formation ability and altered cell cycle distribution .

- Apoptotic Pathways : The compound enhances the expression of pro-apoptotic proteins such as Bid and Bim while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-XL. This shift promotes apoptosis via caspase activation (caspases 3, 8, and 9) and PARP cleavage .

- Signaling Pathways : this compound reduces the phosphorylation of key proteins involved in survival signaling, including AKT and MAPK pathways. This suppression is crucial for triggering apoptosis in cisplatin-resistant HNSCC cells .

In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in cisplatin-resistant HNSCC cell lines such as SCC9 and SCC47. The following findings summarize the results:

| Concentration (nM) | % Apoptosis (SCC9) | % Apoptosis (SCC47) |

|---|---|---|

| 0 | 5.12 | 4.87 |

| 50 | 18.34 | 12.56 |

| 100 | 35.67 | 20.45 |

| 200 | 49.87 | 26.74 |

These results indicate a dose-dependent increase in apoptosis, highlighting the compound's effectiveness at higher concentrations .

In Vivo Studies

In vivo experiments further corroborate the anticancer efficacy of this compound. Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups. The treatment led to reduced tumor size and weight, demonstrating its potential as a therapeutic agent against HNSCC .

Case Studies

A recent study evaluated the effects of this compound on cisplatin-resistant HNSCC patients undergoing treatment. The findings revealed that patients receiving therapy with this compound showed improved responses compared to those receiving standard treatments alone. Notably, tumor markers associated with apoptosis were significantly elevated in the treatment group .

Propriétés

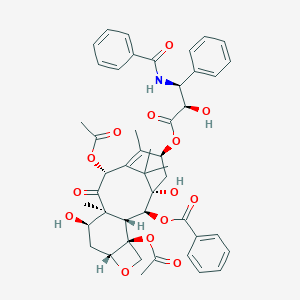

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-LYTKHFMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318105 | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105454-04-4 | |

| Record name | 7-epi-Taxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105454-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105454-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.